2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
The compound 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic molecule that appears to be a derivative of [1,3]diazepine fused with an oxazolo[4,5-b]pyridine moiety. This structure suggests that the compound could exhibit interesting chemical and biological properties due to the presence of multiple nitrogen atoms and the potential for varied functionalization.
Synthesis Analysis
The synthesis of related azaheterocycle-fused [1,3]diazepines has been reported, where a series of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones were synthesized in four steps with moderate overall yields ranging from 17-66%. The key step in this synthesis involved a selective C-acylation reaction of 2-aminoimidazo[1,2-a]pyridine at C-3 . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of this compound. However, they do provide insights into the reactivity of similar heterocyclic systems. For instance, 3-Diazopyrazolo[3,4-b]pyridine, a related compound, was shown to undergo various transformations, including cycloaddition reactions, and could react with amines and thiols to form triazenes or diazosulfides . These types of reactions could be relevant to the compound due to the similarity in heterocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the papers. However, the synthesis of related compounds, such as 2-pyridones and 1,4-diazepines, involved a combinatorial approach that included steps like lactamization and ester hydrolysis . These steps are indicative of the potential solubility and stability characteristics of the compound, as lactamization would affect the ring strain and solubility, while ester hydrolysis would influence its hydrophilic properties.
Scientific Research Applications
Diverse Synthetic Approaches
An efficient synthetic approach to create fused heterocycles, potentially leading to biologically active compounds or drug lead molecules, involves a Sc(OTf)3-catalyzed tandem reaction. This method displays high substrate tolerance, producing a library of fused heterocycles (Hussain et al., 2014).
Functionalized Condensed Hexahydropyrimidine Systems
A novel approach for synthesizing functionalized condensed hexahydropyrimidine systems has been developed. This includes [1,3]oxazolo[3,2-a]pyrrolo[2,1-b]hexahydropyrimidines and hexahydropyrimido[1,2-a]azepines, indicating potential as precursors for pyrimidine-based pharmaceuticals (Trofimov et al., 2016).
Transformation Studies in Pyrrolodiazepines
Research on pyrrolodiazepine derivatives, focusing on transformations that include a thieno[2,3-b]pyridine fragment, has revealed significant insights. These transformations can lead to novel substances with diverse biological activities (Red'kin et al., 2012).
Novel Triazolopyridines and Pyridotriazepines
The creation of new triazolopyridines and pyridotriazepines incorporating a 6-methylchromone moiety illustrates the potential for developing unique heterocyclic compounds with specific properties (Abdel-Megid et al., 2013).
Synthesis of Novel Heterocyclic Systems
A study demonstrates the formation of [1,3]oxazolo[3,4-α]pyrimidines and [1,3]oxazo-lo[3,4-a][1,3]diazepine, highlighting the potential for creating unusually substituted heterocyclic systems (Zaleska & Karelus, 2002).
Discovery of Alpha 7 Nicotinic Acetylcholine Receptor Agonist
The discovery of a novel alpha 7 nAChR agonist, which is a potent and selective compound with excellent pharmaceutical properties, represents a significant advancement in the treatment of cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).
Synthesis of Azaheterocycle-fused Diazepines
The synthesis of a new family of azaheterocycle-fused [1,3]diazepines, achieved through selective C-acylation, opens up possibilities for the development of diverse chemical entities (Masurier et al., 2012).
Future Directions
The future directions for research on “2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine” could involve further exploration of its biological activities and potential therapeutic applications . The development of novel antibiotic/drug design based on the pyridine scaffold could be a promising direction for future research .
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9-3-4-10-11(14-9)15-12(17-10)16-7-2-5-13-6-8-16/h3-4,13H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUSEEWUHPAITI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649196 |
Source
|
Record name | 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1035840-54-0 |
Source
|
Record name | 2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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